molecular formula C14H15BrN2 B13840374 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile

2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile

Cat. No.: B13840374
M. Wt: 291.19 g/mol
InChI Key: DJQGNHFFZSNUKX-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromomethyl group, a cyanoethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitrile formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.

    Addition Reactions: The nitrile group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrile group can also participate in interactions with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Cyanoethyl)benzoic acid: Similar in structure but lacks the bromomethyl group.

    2-Methylpropanenitrile: Contains the nitrile group but lacks the aromatic ring and bromomethyl group.

Uniqueness

2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both the bromomethyl and cyanoethyl groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

2-[3-(bromomethyl)-5-(1-cyanoethyl)phenyl]-2-methylpropanenitrile

InChI

InChI=1S/C14H15BrN2/c1-10(8-16)12-4-11(7-15)5-13(6-12)14(2,3)9-17/h4-6,10H,7H2,1-3H3

InChI Key

DJQGNHFFZSNUKX-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N

Origin of Product

United States

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